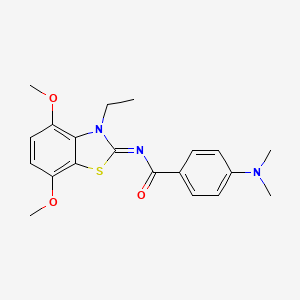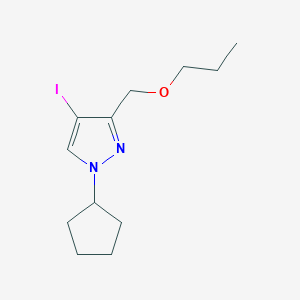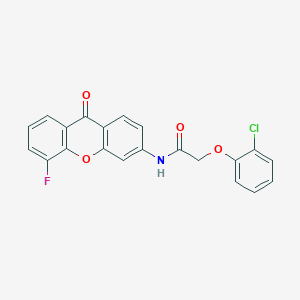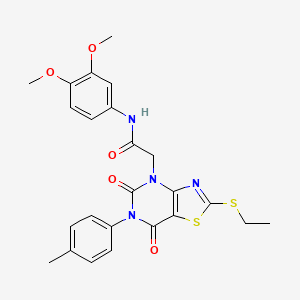![molecular formula C24H24N6O2 B2509223 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one CAS No. 1251590-20-1](/img/structure/B2509223.png)
7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C24H24N6O2 and its molecular weight is 428.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound is utilized in the synthesis and evaluation of its biological activities, primarily focusing on antihypertensive, analgesic, anticancer, anti-inflammatory, and antimicrobial effects. Research indicates that derivatives of this compound show promise in various therapeutic areas due to their structural similarity with known active compounds such as prazosin, which is known for its antihypertensive activity. The synthesis involves incorporating different moieties like morpholine, piperidine, or piperazine, which have been prepared and tested for their biological activities, showing significant antihypertensive results in some cases (Bayomi et al., 1999).
Structural Characterization and Analgesic Potential
Structural characterization of analgesic isothiazolopyridines derivatives reveals the importance of the molecular structure in their analgesic action. The compound's structure facilitates interactions such as hydrogen bonds and π…π interactions, contributing to its potential analgesic properties. Theoretical calculations and computational investigations help in understanding the correlation between molecular geometry, electronic parameters, and biological activity, indicating that the charge distribution on piperazine N atoms and the conformation of the side chain are essential factors (Karczmarzyk & Malinka, 2008).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives synthesized from this compound have shown significant anticancer and anti-5-lipoxygenase activities. These derivatives were prepared via a series of chemical reactions and screened for their cytotoxic effects against cancer cell lines and for 5-lipoxygenase inhibition activities. The results demonstrated that some of these derivatives have the potential to be developed as anticancer and anti-inflammatory agents, contributing valuable insights into the structure-activity relationship (SAR) of these molecules (Rahmouni et al., 2016).
Antimicrobial and Anti-inflammatory Applications
Further studies on the derivatives of this compound reveal their potential as antimicrobial and anti-inflammatory agents. The synthesis of new thiazolopyrimidines and their evaluation for antimicrobial and antitumor activities highlight the compound's versatility in generating pharmacologically active molecules. Some tested compounds exhibited promising antimicrobial and antitumor activities, emphasizing the potential of this compound as a precursor for developing new therapeutic agents (El-Bendary, El-Sherbeny, & Badria, 1998).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It is suggested that similar compounds interact with their targets, such as c-met kinase, and inhibit their activity . This interaction could potentially lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
The compound likely affects the pathways controlled by its targets. For instance, if the compound inhibits c-Met kinase, it could affect the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is involved in cell proliferation, survival, and migration .
Result of Action
If the compound inhibits c-met kinase, it could potentially reduce cell proliferation and migration, thereby exhibiting anti-tumor activity .
Análisis Bioquímico
Biochemical Properties
7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to dopamine D2 and D3 receptors, exhibiting high affinity and selectivity . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex and modulate receptor activity.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the c-Met kinase pathway, leading to changes in cell proliferation and apoptosis in cancer cell lines . Additionally, it can alter gene expression profiles, resulting in the upregulation or downregulation of specific genes involved in cellular metabolism and growth.
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to dopamine receptors through hydrogen bonds and hydrophobic interactions, leading to receptor activation or inhibition . This binding modulates downstream signaling pathways, resulting in altered cellular responses. Additionally, the compound can inhibit c-Met kinase activity, thereby affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound exhibits stability under various conditions, but it may undergo degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged receptor activation or inhibition and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of dopamine receptor activity and inhibition of c-Met kinase . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in target tissues .
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
7-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-18-16-21-26-29(24(32)30(21)23(25-18)19-8-4-2-5-9-19)17-22(31)28-14-12-27(13-15-28)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCUPGGIWGPXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)


![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)
![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)
![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)
![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

